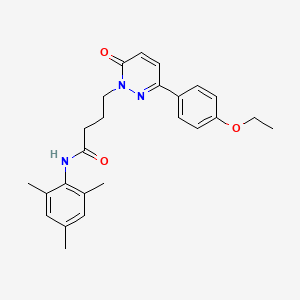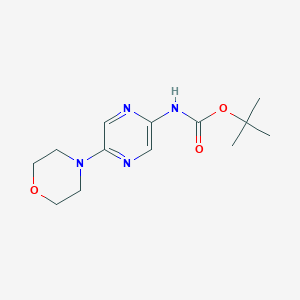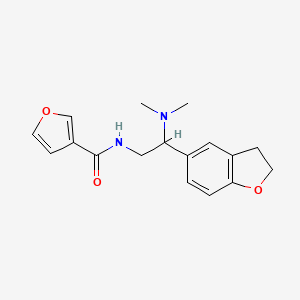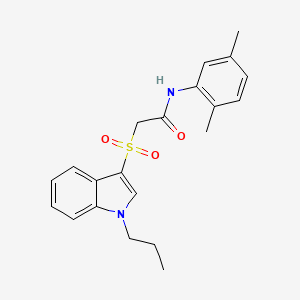
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one typically belong to the class of organic compounds known as phenylpyridazines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridazine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . The compound likely has a complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include determining its melting point, boiling point, solubility, and spectral data .Scientific Research Applications
1. Enzyme Inhibition for Alzheimer's Disease Treatment
- Pyridazinone derivatives, including compounds related to 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide, have been studied for their inhibitory effects on butyrylcholinesterase, an enzyme relevant to Alzheimer's disease treatment. Compounds demonstrated moderate inhibitory activity, suggesting potential for therapeutic development in Alzheimer's disease management (Dundar et al., 2019).
2. Corrosion Inhibition
- Pyridazinone compounds have been investigated for their role in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. These studies reveal the efficacy of such compounds in preventing metal corrosion, which has practical implications in industrial settings (Nahlé et al., 2017); (Bouklah et al., 2004).
3. Anti-inflammatory and Analgesic Properties
- Synthesis of pyridazinone derivatives has shown potential for anti-inflammatory and analgesic applications. These compounds have been evaluated for COX-2 selectivity, offering insights into new therapeutic agents with reduced side effects (Sharma & Bansal, 2016).
4. Antimicrobial Activity
- Certain pyridazinone-related compounds exhibit significant antimicrobial activity. This suggests their potential use in developing new antibiotics or antifungal agents (Sarvaiya et al., 2019); (Mohamed, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-5-31-21-10-8-20(9-11-21)22-12-13-24(30)28(27-22)14-6-7-23(29)26-25-18(3)15-17(2)16-19(25)4/h8-13,15-16H,5-7,14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHQOJXNUGCBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)
![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)


![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)



![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)


![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)